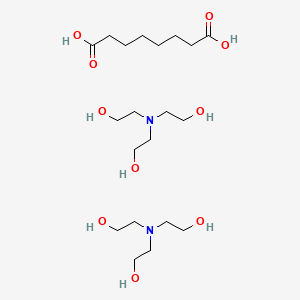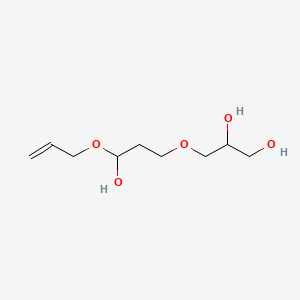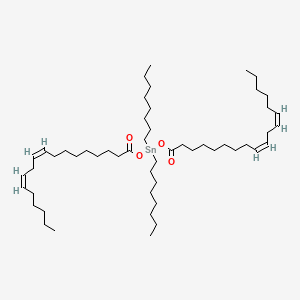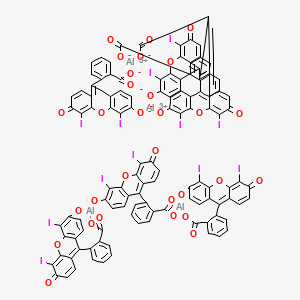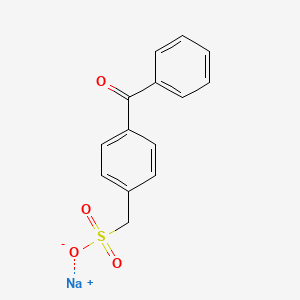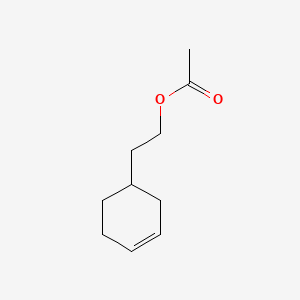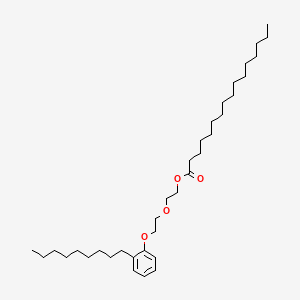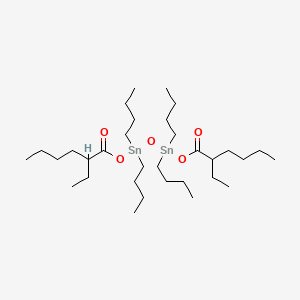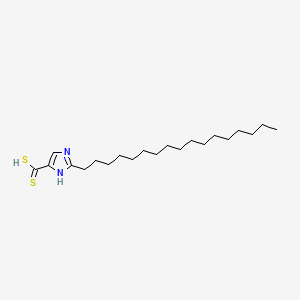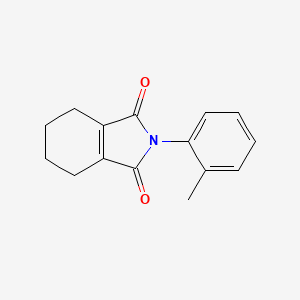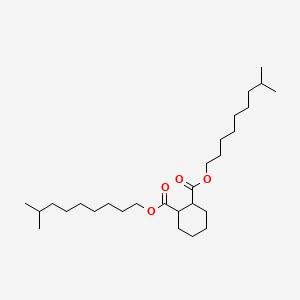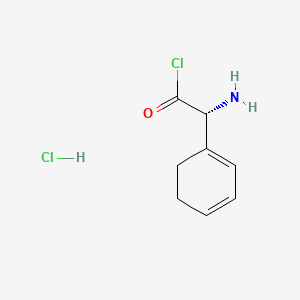
(R)-alpha-Aminocyclohexadieneacetyl chloride hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is a chemical compound that features a unique structure combining an amino group, a cyclohexadiene ring, and an acetyl chloride moiety. This compound is of interest in various fields of chemistry and biochemistry due to its potential reactivity and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride typically involves the following steps:
Formation of the Aminocyclohexadiene Intermediate: This step involves the cyclization of a suitable diene precursor with an amino group. The reaction conditions often include the use of a catalyst and a controlled temperature environment.
Acetylation: The intermediate is then acetylated using acetyl chloride in the presence of a base such as pyridine to form the acetylated product.
Hydrochloride Formation: Finally, the acetylated product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the above steps are optimized for yield and purity. The use of automated systems for temperature and pH control is common to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acetyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The cyclohexadiene ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of the corresponding carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Major Products
Nucleophilic Substitution: Substituted amides or esters.
Oxidation: Oxidized derivatives of the cyclohexadiene ring.
Reduction: Reduced derivatives of the cyclohexadiene ring.
Hydrolysis: Corresponding carboxylic acid and hydrochloric acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications due to its reactive acetyl chloride group.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the development of new drugs.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of ®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride involves its reactive acetyl chloride group, which can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity allows it to modify molecular targets and pathways, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
alpha-Aminocyclohexadieneacetyl chloride: Lacks the ®-configuration and hydrochloride salt.
Cyclohexadieneacetyl chloride: Lacks the amino group.
Aminocyclohexadieneacetyl chloride: May have different stereochemistry.
Uniqueness
®-alpha-Aminocyclohexadieneacetyl chloride hydrochloride is unique due to its specific ®-configuration and the presence of both an amino group and an acetyl chloride moiety. This combination of features makes it particularly reactive and useful in various applications.
Propriétés
Numéro CAS |
74009-52-2 |
|---|---|
Formule moléculaire |
C8H11Cl2NO |
Poids moléculaire |
208.08 g/mol |
Nom IUPAC |
(2R)-2-amino-2-cyclohexa-1,3-dien-1-ylacetyl chloride;hydrochloride |
InChI |
InChI=1S/C8H10ClNO.ClH/c9-8(11)7(10)6-4-2-1-3-5-6;/h1-2,4,7H,3,5,10H2;1H/t7-;/m1./s1 |
Clé InChI |
FGBDQRGDHYNPBE-OGFXRTJISA-N |
SMILES isomérique |
C1CC(=CC=C1)[C@H](C(=O)Cl)N.Cl |
SMILES canonique |
C1CC(=CC=C1)C(C(=O)Cl)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[(Aminocarbonyl)amino]methyl]acrylamide](/img/structure/B15178344.png)

